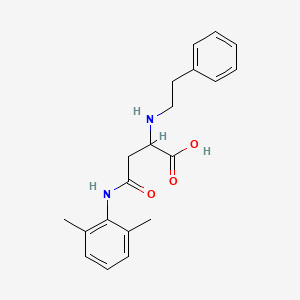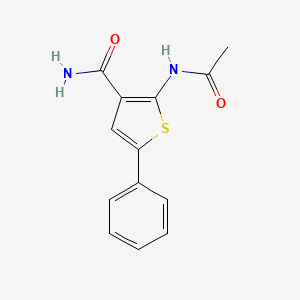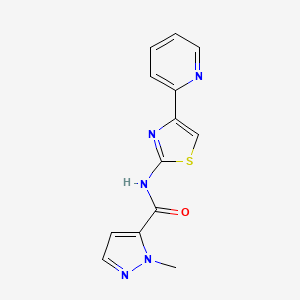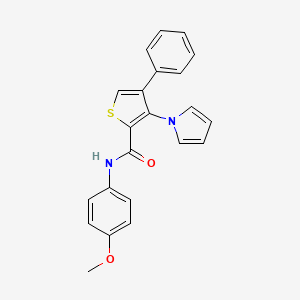
3-(4-Fluorosulfonyloxyphenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorosulfonyloxyphenoxy)pyridine, also known as FSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a phenoxy group, with a fluorosulfonyloxy group attached to the phenoxy group.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to bind to the estrogen receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluorosulfonyloxyphenoxy)pyridine has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, such as its low solubility in water, which may limit its use in certain experiments. In addition, this compound is a relatively new compound, and its properties and effects are still being studied, which may limit its application in some fields.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Fluorosulfonyloxyphenoxy)pyridine. One direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new drug targets and applications. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications. Finally, the exploration of new applications of this compound in fields such as material science and agriculture may lead to the development of new materials and technologies.
Synthesemethoden
The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)pyridine involves the reaction of 4-hydroxyphenylpyridine with fluorosulfonic acid, followed by the addition of sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorosulfonyloxyphenoxy)pyridine has been extensively studied for its potential applications in various fields, such as material science, medicinal chemistry, and agriculture. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In agriculture, this compound has been used as a herbicide to control weed growth.
Eigenschaften
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-9(4-6-10)16-11-2-1-7-13-8-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSKOINMKOBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)
![2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile](/img/structure/B2669318.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)




![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)


![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)
